molecular formula C19H21N3O2 B2657803 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide CAS No. 2034514-47-9

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2657803
CAS No.: 2034514-47-9
M. Wt: 323.396
InChI Key: QZXINLXJPBTOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide (CAS 2034514-47-9) is a synthetic small molecule with a molecular formula of C19H21N3O2 and a molecular weight of 323.39 g/mol . This chemical features a hybrid structure combining a 2-methylbenzamide group linked to a 3,5-dimethyl-4-(furan-2-yl)pyrazole core via an ethyl chain. The presence of the furan and pyrazole heterocycles is of significant research interest, as these scaffolds are associated with a wide spectrum of biological activities . Pyrazole derivatives, in particular, have been extensively investigated and reported in scientific literature for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects . Compounds with structural similarities to this benzamide have been explored as modulators of biological pathways such as autophagy, a cellular process relevant to cancer research and therapeutic development . Furthermore, such fused heterocyclic systems are valuable in medicinal chemistry for the design and synthesis of novel molecules targeting enzymes like EGFR tyrosine kinase . This product is intended for research and development purposes in laboratory settings. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle the material according to standard laboratory safety protocols.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-7-4-5-8-16(13)19(23)20-10-11-22-15(3)18(14(2)21-22)17-9-6-12-24-17/h4-9,12H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXINLXJPBTOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N4OC_{16}H_{18}N_{4}O. It features a unique combination of a furan ring, a pyrazole moiety, and a benzamide structure, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates :
    • The furan and pyrazole intermediates can be synthesized through cyclization reactions.
    • The coupling of these intermediates is followed by the formation of the benzamide structure.
  • Reaction Conditions :
    • Reactions are conducted under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds containing furan and pyrazole rings exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains in vitro.

Compound Activity Reference
5-(furan-2-yl)-3-methylpyrazoleAntibacterial
3,5-DimethylpyrazoleAntifungal
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl) derivativesBroad-spectrum activity

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties. These effects are likely mediated through the modulation of inflammatory pathways, potentially making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It could interact with various receptors, altering their activity and leading to therapeutic effects.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Antioxidant Activity : Research demonstrated that pyrazoline derivatives exhibited significant antioxidant properties, which could enhance cellular protection against oxidative stress .
  • Clinical Trials : Compounds with similar structures have entered clinical trials targeting specific cancers, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight* Predicted LogP Key Features
Target Compound Pyrazole-Benzamide Furan-2-yl, 3,5-dimethyl ~367.4 3.2 Moderate lipophilicity; furan H-bond donor
Example 53 () Pyrazolo-pyrimidine Fluorophenyl, chromen-2-yl 589.1 4.1 High electronegativity; fused rings
MC4387 () Pyrazole-Benzamide Nitrophenyl, PEG chain ~850.8 1.8 High solubility; PEG enhances polarity

*Molecular weights calculated from structural formulas.

Physicochemical Properties

  • Solubility : The target compound’s furan and methyl groups likely reduce aqueous solubility compared to MC4387’s PEG chain, which introduces polarity . Example 53’s fluorinated aromatic systems may further decrease solubility due to hydrophobic effects .
  • Thermal Stability : While the target compound’s melting point is unreported, Example 53 exhibits a melting point of 175–178°C, suggesting robust crystal packing due to planar fused rings . The target’s simpler pyrazole core may result in lower thermal stability.
  • Electronic Properties : Density functional theory (DFT) studies, as referenced in and , could predict the target compound’s charge distribution and stability. For instance, the furan oxygen’s lone pairs may influence electron density at the pyrazole N1 position, affecting reactivity .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves:

Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, furan-2-carbaldehyde can react with acetylacetone derivatives to form the furan-substituted pyrazole core .

Functionalization : Alkylation or coupling reactions to introduce the ethyl linker and benzamide moiety. A common intermediate is 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole , which is alkylated with 2-chloroethylamine followed by amidation with 2-methylbenzoyl chloride .
Key Intermediates :

  • 4-(Furan-2-yl)-3,5-dimethyl-1H-pyrazole
  • N-(2-Chloroethyl)-2-methylbenzamide

Q. What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.3–6.8 ppm (furan protons), δ 2.1–2.5 ppm (pyrazole methyl groups), and δ 7.2–7.8 ppm (benzamide aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (~165–170 ppm) validate the benzamide group.
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm ensures molecular formula accuracy.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen bonding patterns .

Q. Table 1: Spectroscopic Techniques and Key Features

TechniqueKey Features
¹H NMRFuran (δ 6.3–6.8 ppm), pyrazole-CH3 (δ 2.1–2.5 ppm), benzamide (δ 7.2–7.8 ppm)
¹³C NMRCarbonyl (δ 165–170 ppm), furan C-O (δ 110–115 ppm)
HRMSMolecular ion [M+H]⁺ matching theoretical mass
X-ray DiffractionBond lengths (C-N: ~1.33 Å, C-O: ~1.36 Å) and torsion angles

Advanced Research Questions

Q. How can computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs). The pyrazole and benzamide moieties often interact with hydrophobic pockets or hydrogen-bonding residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time. Focus on RMSD (<2 Å) and ligand-protein interaction persistence (>50% simulation time).
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors on furan, hydrophobic groups on benzamide) for activity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
  • Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude impurities contributing to off-target effects .
  • Dose-Response Curves : Calculate IC50/EC50 values across multiple replicates to assess reproducibility.

Q. What strategies determine structure-activity relationships (SAR) for pyrazole/benzamide modifications?

Methodological Answer:

  • Systematic Substitution :
    • Pyrazole : Replace furan with thiophene () or vary methyl groups to study steric effects.
    • Benzamide : Introduce electron-withdrawing groups (e.g., -NO2, -Cl) to modulate electron density .
  • Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., COX-2 or MAO-B) to rank substituent contributions.
  • QSAR Modeling : Use Gaussian or CODESSA to correlate electronic descriptors (e.g., Hammett constants) with activity .

Experimental Design Considerations

Q. How to design crystallization trials for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with solvents like DMSO/water or ethanol/chloroform.
  • Temperature Gradients : Vary from 4°C to room temperature to induce slow crystal growth.
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Refine with SHELXL, focusing on disorder modeling and hydrogen placement .

Q. What analytical workflows validate synthetic intermediates?

Methodological Answer:

  • In-line Monitoring : Use ReactIR or LC-MS to track reaction progress and intermediate stability.
  • Isolation and Characterization : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) followed by NMR and melting point analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological potency?

Methodological Answer:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier studies.
  • Structural Reanalysis : Re-examine crystallographic data (e.g., CCDC entries) to confirm conformational stability .
  • Cross-Validation : Reproduce key assays (e.g., enzyme inhibition) with independent batches of the compound.

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) in detail .
  • Data Transparency : Share raw crystallographic data (e.g., .cif files) and NMR spectra (FID files) in supplementary materials.
  • Ethical Reporting : Disclose all negative results (e.g., failed coupling reactions) to guide future optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.